Lurasidone Sulfone is a chemical compound derived from Lurasidone, an atypical antipsychotic medication primarily used to treat schizophrenia and depressive episodes associated with bipolar I disorder. The sulfone derivative is characterized by the introduction of a sulfonyl group, which alters its pharmacological properties and enhances its therapeutic potential. Lurasidone itself was developed by Dainippon Sumitomo Pharma and has been approved by the U.S. Food and Drug Administration for its clinical applications since 2010 .
Lurasidone Sulfone can be classified as a small molecule and is categorized under atypical antipsychotics. Its molecular formula is with a molecular weight of approximately 524.67 g/mol . The compound is synthesized through the oxidation of Lurasidone, utilizing various oxidizing agents in controlled laboratory conditions.
The synthesis of Lurasidone Sulfone typically involves the oxidation of Lurasidone using strong oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is generally conducted in solvents like dichloromethane at controlled temperatures to ensure complete conversion of Lurasidone to its sulfone form.
In an industrial context, large-scale production may utilize continuous flow reactors to maintain consistent reaction conditions, which enhances yield and purity. The optimization of reaction parameters, including temperature and catalyst use, plays a critical role in achieving efficient synthesis.
Lurasidone Sulfone features a complex molecular structure that includes multiple functional groups. The presence of the sulfonyl group (−SO₂−) significantly influences its chemical behavior and biological activity. Key structural data includes:
Lurasidone Sulfone undergoes several types of chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, while solvents like methanol or ethanol are typically employed.
The mechanism of action for Lurasidone Sulfone involves its interaction with various neurotransmitter receptors in the brain. As an atypical antipsychotic, it primarily acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action helps to alleviate symptoms associated with psychotic disorders while minimizing extrapyramidal side effects commonly seen with typical antipsychotics.
Additionally, research indicates that Lurasidone Sulfone may exhibit enhanced efficacy due to its altered binding profiles compared to its parent compound, potentially leading to improved cognitive function in patients .
Lurasidone Sulfone presents several notable physical and chemical properties:
Lurasidone Sulfone has significant implications in pharmacology due to its potential enhanced therapeutic effects compared to Lurasidone. Research into this compound may lead to improved treatments for schizophrenia and bipolar disorder, particularly in cases where patients exhibit resistance to standard therapies.
Moreover, ongoing studies are exploring its role in modulating neurotransmitter systems beyond those targeted by traditional antipsychotics, potentially offering new avenues for treatment strategies in psychiatric disorders .
Lurasidone sulfone (ID-20219) is primarily synthesized through the oxidative metabolism of the parent antipsychotic drug lurasidone, specifically targeting its benzisothiazole moiety. The sulfur atom in the benzisothiazole ring undergoes stepwise oxidation, first forming sulfoxide intermediates and ultimately yielding the sulfone derivative. In vitro metabolic studies using human liver microsomes confirm CYP3A4-mediated oxidation as the dominant pathway [2] [9].
Chemical synthesis routes employ direct oxidation of lurasidone using peroxides (e.g., hydrogen peroxide, m-chloroperbenzoic acid) in aprotic solvents. A robust alternative involves nucleophilic substitution reactions where sodium sulfinates displace halogenated intermediates derived from lurasidone precursors [8]. Recent advances utilize microwave-assisted synthesis with sodium metabisulfite (Na₂S₂O₅) to accelerate sulfonylation, achieving reaction completion within 30 minutes at 120°C [8].
Table 1: Synthetic Routes to Lurasidone Sulfone
Method | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Metabolic Oxidation | CYP3A4 enzymes, NADPH cofactor | Not isolated | N/A |
Peroxide Oxidation | 3 eq. H₂O₂, acetic acid, 60°C, 4h | 78 | 95.2 |
Nucleophilic Substitution | NaSO₂CH₃, DMF, 100°C, 12h | 82 | 97.8 |
Microwave Synthesis | Na₂S₂O₅, DABCO, CH₃CN, 120°C, 30min | 89 | 99.1 |
Scalable production requires precise control of stoichiometry, solvent systems, and catalytic additives. The peroxide-mediated route is optimized using 2.8–3.0 molar equivalents of 30% H₂O₂ in acetic acid/water (9:1 v/v) at 60±2°C, minimizing over-oxidation byproducts. Catalyst screening reveals that tungsten-based catalysts (e.g., sodium tungstate dihydrate) enhance conversion efficiency by 24% compared to uncatalyzed reactions [8].
Solvent selection critically impacts crystallinity and purification. Toluene/isopropanol mixtures (3:1 v/v) enable high-yield crystallization (>95%) of lurasidone sulfone hydrochloride salts, while suppressing dimeric impurities. Process parameters for industrial-scale synthesis include:
Lurasidone contains four chiral centers (3aR,4S,7R,7aR) in its isoindole-1,3-dione moiety. Oxidation at the benzisothiazole sulfur introduces a prochiral center, potentially generating diastereomeric sulfoxides. However, sulfone formation eliminates this chirality due to molecular symmetry [7] [9].
Key stereochemical challenges include:
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0